molecular formula C9H8Br2O3 B1619692 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione CAS No. 5455-81-2

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione

Cat. No.: B1619692
CAS No.: 5455-81-2
M. Wt: 323.97 g/mol
InChI Key: HHFFMUZIOYHTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione: is a chemical compound with the molecular formula C9H8Br2O3 and a molecular weight of 323.97 g/mol . It is known for its unique structure, which includes a hexahydro-4,7-methanoisobenzofuran core with two bromine atoms attached at the 5 and 6 positions . This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione typically involves the bromination of hexahydro-4,7-methanoisobenzofuran-1,3-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 6 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as chloroform or carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active compounds .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and unique structure make it valuable for the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

  • 5,6-Dichlorohexahydro-4,7-methanoisobenzofuran-1,3-dione
  • 5,6-Diiodohexahydro-4,7-methanoisobenzofuran-1,3-dione
  • 5,6-Difluorohexahydro-4,7-methanoisobenzofuran-1,3-dione

Comparison: Compared to its analogs, 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties. Bromine atoms are larger and more polarizable than chlorine, fluorine, or iodine, leading to different steric and electronic effects. These differences can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

IUPAC Name

8,9-dibromo-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c10-6-2-1-3(7(6)11)5-4(2)8(12)14-9(5)13/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFFMUZIOYHTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884164
Record name 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-81-2, 63179-93-1
Record name 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5455-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC140602
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2, 5,6-dibromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2, 5,6-dibromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione
Reactant of Route 2
5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione
Reactant of Route 3
Reactant of Route 3
5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione
Reactant of Route 4
5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione
Reactant of Route 5
5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione
Reactant of Route 6
Reactant of Route 6
5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.